![molecular formula C13H16N2 B13217693 2-[4-(Cyclopentylamino)phenyl]acetonitrile](/img/structure/B13217693.png)
2-[4-(Cyclopentylamino)phenyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Cyclopentylamino)phenyl]acetonitrile is a chemical compound with the molecular formula C₁₃H₁₆N₂. It is known for its potential biological activity and diverse applications in scientific research. This compound is characterized by the presence of a cyclopentylamino group attached to a phenyl ring, which is further connected to an acetonitrile group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclopentylamino)phenyl]acetonitrile typically involves the reaction of 4-bromoacetophenone with cyclopentylamine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to a nucleophilic substitution reaction with sodium cyanide to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Cyclopentylamino)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in DMF.
Major Products Formed
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: The major products depend on the nucleophile used, such as amides or esters.
Wissenschaftliche Forschungsanwendungen
2-[4-(Cyclopentylamino)phenyl]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cell function and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug discovery.
Industry: It is utilized as a building block for the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[4-(Cyclopentylamino)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to modulate certain enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(Cyclohexylamino)phenyl]acetonitrile
- 2-[4-(Cyclopropylamino)phenyl]acetonitrile
- 2-[4-(Cyclobutylamino)phenyl]acetonitrile
Uniqueness
2-[4-(Cyclopentylamino)phenyl]acetonitrile is unique due to the presence of the cyclopentylamino group, which imparts specific chemical and biological properties. Compared to similar compounds, it exhibits distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C13H16N2 |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
2-[4-(cyclopentylamino)phenyl]acetonitrile |
InChI |
InChI=1S/C13H16N2/c14-10-9-11-5-7-13(8-6-11)15-12-3-1-2-4-12/h5-8,12,15H,1-4,9H2 |
InChI-Schlüssel |
XETJLOFLKZYEPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NC2=CC=C(C=C2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile](/img/structure/B13217610.png)
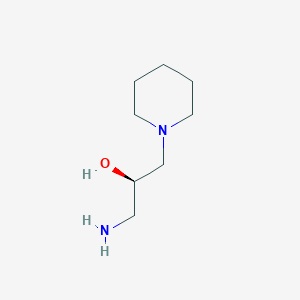
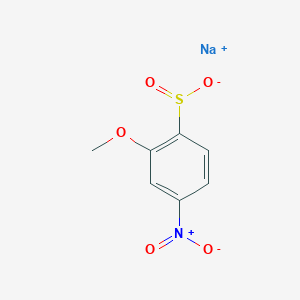
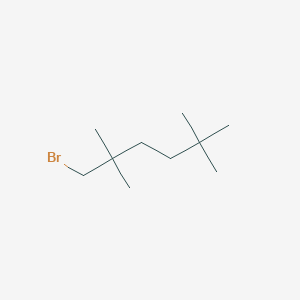
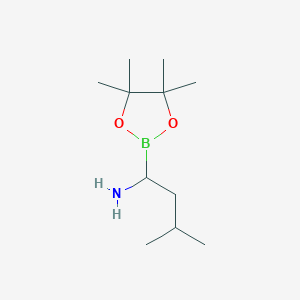
![tert-Butyl N-{7-aminopyrazolo[1,5-a]pyrimidin-5-yl}carbamate](/img/structure/B13217633.png)
![2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine](/img/structure/B13217634.png)
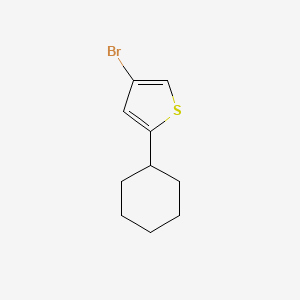
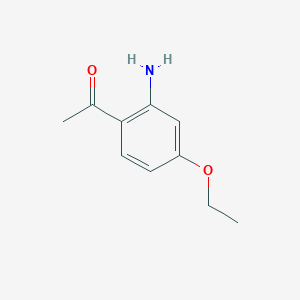
![6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13217646.png)
![N,N-Diethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13217647.png)
![Benzyl 3-(aminomethyl)-2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13217652.png)
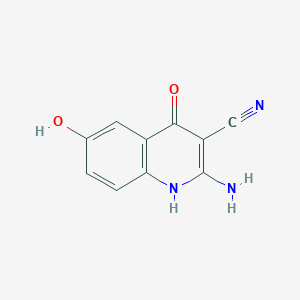
![3,5-Dichloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13217673.png)
